molecular formula C15H14FN3O2 B4064655 2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B4064655
M. Wt: 287.29 g/mol
InChI Key: ZYYWHZNJZKEIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H14FN3O2 and its molecular weight is 287.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile is 287.10700486 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Schiff Bases Synthesis : Novel Schiff bases synthesized using related compounds demonstrated significant antimicrobial activity. These bases were obtained through specific synthesis techniques and showed excellent activity against various pathogens, indicating potential applications in developing antimicrobial agents (Puthran et al., 2019).

Antitumor Properties

  • Antitumor Activity : Certain synthesized compounds, closely related to the one , have been explored for their antitumor properties. These studies highlight the compounds' ability to inhibit the proliferation of cancer cell lines, offering a promising avenue for the development of new anticancer drugs (Hao et al., 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Pyranopyrazole derivatives, which share a structural motif with the compound of interest, have been studied for their effectiveness in inhibiting mild steel corrosion in acidic environments. These studies suggest potential industrial applications in protecting metals from corrosion (Yadav et al., 2016).

Fluorescent Properties

  • Fluorescent Whitening Agents : Derivatives of similar compounds have been evaluated for their fluorescent properties, potentially serving as fluorescent whitening agents for textiles. This application highlights the compound's utility in enhancing the brightness and appearance of fabrics (Rangnekar & Rajadhyaksha, 1986).

Chemical Synthesis

  • Heterocyclic Compound Synthesis : The synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives, through microwave-mediated and flow chemistries, demonstrates the versatility of similar compounds in creating diverse heterocyclic structures. This methodology provides a rapid route for generating compounds with potential applications in medicinal chemistry and materials science (Spencer et al., 2012).

properties

IUPAC Name

2-(4-fluorophenyl)-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-11-5-3-10(4-6-11)14-19-13(8-17)15(21-14)18-9-12-2-1-7-20-12/h3-6,12,18H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYWHZNJZKEIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 2
2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 3
2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 4
2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile

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